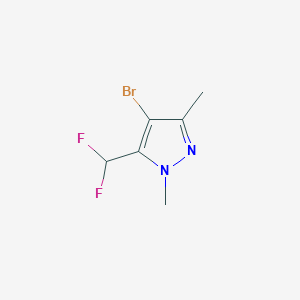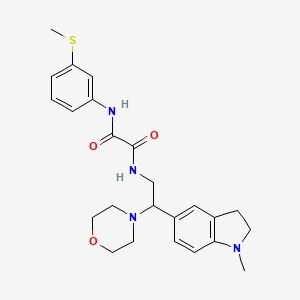
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The indoline and morpholino groups are both heterocyclic structures, which can have interesting electronic and steric properties. The oxalamide group is a type of amide, which is a key functional group in many biologically active compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The indoline group might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions. The morpholino group might act as a leaving group or a nucleophile, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic indoline group could contribute to its UV-visible absorption properties .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
The compound has been explored for its role as a neurokinin-1 (NK-1) receptor antagonist. One study demonstrated its high affinity and effectiveness in preclinical tests for conditions like emesis and depression, showcasing its potential in clinical administration (Harrison et al., 2001).
Synthesis and Structural Applications
The compound has been a subject of interest in chemical synthesis, particularly in the context of oxalamides. A study highlighted a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating its utility in creating various chemical structures (Mamedov et al., 2016).
Impact on Sleep-Wake Modulation
The compound's relevance extends to sleep-wake modulation research. A study examined how blockade of orexin-1 receptors affects sleep, suggesting that compounds like N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide might be instrumental in understanding and manipulating sleep patterns (Dugovic et al., 2009).
Antimicrobial and Anticancer Applications
This compound has also been studied for its potential antimicrobial and anticancer properties. One research highlighted its role in the synthesis of derivatives with potential activity against HIV-1 replication (Che et al., 2015). Another study focused on its use in creating structures with potential antimicrobial properties (Gul et al., 2017).
Chemical Sensing and Molecular Recognition
The compound has been involved in the development of novel chemosensors for the selective recognition of metal ions, showcasing its utility in environmental and analytical chemistry (Shally et al., 2020).
Fluorescent Chemosensors
Its derivative has been used to create cell-compatible fluorescent chemosensors for metal ions like Zn2+, relevant in biological and chemical studies (Zhang et al., 2012).
NMR Spectroscopy Studies
It has been used in studies involving 7Li NMR spectroscopy to understand complexation and ligand structures, contributing to the field of chemical analysis and molecular structure determination (Rezaeivala et al., 2021).
Antitubercular Activity
Research has also explored its derivatives for antitubercular activity, indicating its potential in developing new treatments for tuberculosis (Biava et al., 2010).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-27-9-8-18-14-17(6-7-21(18)27)22(28-10-12-31-13-11-28)16-25-23(29)24(30)26-19-4-3-5-20(15-19)32-2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUSVCYBJHAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

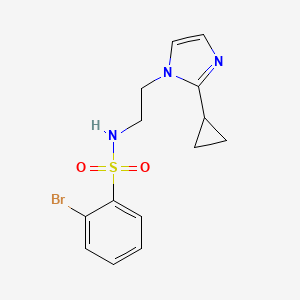
![(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2433827.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2433829.png)
![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)
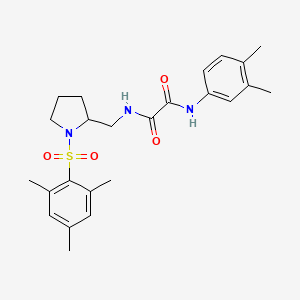

![4-Fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B2433836.png)
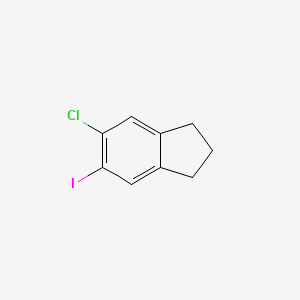
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)
![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)
![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)
